In-Depth Technical Guide: 2-Ethyl-4-methylaniline (CAS: 24544-07-8)
In-Depth Technical Guide: 2-Ethyl-4-methylaniline (CAS: 24544-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methylaniline is a substituted aromatic amine with the CAS number 24544-07-8. As a member of the aniline (B41778) family, it holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Substituted anilines are a well-established class of intermediates in medicinal chemistry, known to be precursors for a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for 2-Ethyl-4-methylaniline, compiled from available chemical data sources. It also touches upon the biological activities of structurally similar compounds to suggest potential areas of investigation.
Chemical and Physical Properties
Quantitative data for 2-Ethyl-4-methylaniline is limited. The following tables summarize the available computed and experimental data. It is important to note that some experimental values are for isomeric compounds and should be considered as estimations for 2-Ethyl-4-methylaniline.
Table 1: Identification and General Properties
| Property | Value | Source |
| CAS Number | 24544-07-8 | [2][3] |
| Molecular Formula | C₉H₁₃N | [2][3][4] |
| Molecular Weight | 135.21 g/mol | [4] |
| IUPAC Name | 2-ethyl-4-methylaniline | [4] |
| Canonical SMILES | CCC1=C(C=CC(=C1)C)N | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 135.104799419 | [2][4] |
| Topological Polar Surface Area | 26.0 Ų | [4] |
| Heavy Atom Count | 10 | [2] |
| Complexity | 101 | [2] |
Table 3: Experimental Physical Properties (Data for Isomers)
| Property | Value | Compound | Source |
| Melting Point | -12 to -7 °C | 2,6-diethyl-4-methylaniline | [5] |
| Boiling Point | 229.4 ± 9.0 °C at 760 Torr | 2,6-diethyl-4-methylaniline | [5] |
| Density | 0.96 g/cm³ at 20 °C | 2,6-diethyl-4-methylaniline | [5] |
| Solubility in Water | 0.57 g/L at 20 °C | 2,6-diethyl-4-methylaniline | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible synthesis route for 2-Ethyl-4-methylaniline involves the catalytic hydrogenation of 1-ethyl-2-methyl-4-nitrobenzene.
Caption: Proposed synthesis of 2-Ethyl-4-methylaniline via catalytic hydrogenation.
Experimental Protocol (General Procedure for Aniline Synthesis via Nitro Reduction)
The following is a generalized protocol based on common laboratory practices for the reduction of nitroaromatics.[2]
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Reaction Setup: In a hydrogenation vessel, dissolve the starting material, 1-ethyl-2-methyl-4-nitrobenzene, in a suitable solvent such as ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature (20-24 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-Ethyl-4-methylaniline. A reference yield for a similar synthesis has been reported to be around 88.0%.[2]
Analytical Characterization
A combination of chromatographic and spectroscopic methods is essential for the characterization and purity assessment of the synthesized 2-Ethyl-4-methylaniline.
Table 4: Analytical Methodologies
| Technique | Purpose | General Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Column: DB-1MS or similar non-polar capillary column.Injector Temp: ~250 °COven Program: Temperature gradient (e.g., 60 °C to 280 °C).MS Scan Range: 40-450 amu. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Column: C18 reverse-phase column.Mobile Phase: Gradient of acetonitrile (B52724) and water.Detection: UV at ~254 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Neat liquid or as a solution. Expected peaks for N-H and aromatic C-H stretches. |
Safety and Handling
General Safety Precautions
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]
-
Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Hazards of Substituted Anilines
Aniline and its derivatives can be toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[5] Some anilines are suspected carcinogens.[5]
Biological Activity and Potential Applications
There is no specific research available on the biological activities or signaling pathways of 2-Ethyl-4-methylaniline. However, studies on other substituted anilines have shown a wide range of pharmacological activities, suggesting potential avenues for investigation for this compound.
-
Potassium Channel Activation: Some substituted benzanilides have been identified as potent potassium channel activators, leading to vasodilation. This suggests a potential application in cardiovascular research.[6]
-
Kinase Inhibition: 2-Substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy.[7]
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General Drug Scaffolds: The aniline moiety is a common feature in many drug-like compounds and can be modified to fine-tune pharmacological properties such as bioavailability and receptor selectivity.[8]
The following diagram illustrates a generalized workflow for screening a novel substituted aniline, like 2-Ethyl-4-methylaniline, for potential biological activity.
Caption: A generalized workflow for the initial biological screening of a novel chemical entity.
Conclusion
2-Ethyl-4-methylaniline (CAS 24544-07-8) is a chemical intermediate with potential for use in various fields of chemical synthesis. While comprehensive experimental data for this specific compound is scarce, this guide provides the currently available information on its properties and a plausible synthetic route. The biological activities of structurally related compounds suggest that 2-Ethyl-4-methylaniline could be a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully characterize its physicochemical properties, toxicological profile, and potential pharmacological activities.
References
- 1. 3-Ethyl-4-methylaniline|C9H13N|Research Chemical [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Ethyl-4-methylaniline | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cresset-group.com [cresset-group.com]

